rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Moiety: This step involves the incorporation of the pyridine ring into the molecule, often through a coupling reaction.
Functional Group Modifications: Various functional groups, such as the dimethyl and oxo groups, are introduced through specific reactions like alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
- rac-(2S,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
Uniqueness
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans is unique due to its specific stereochemistry and functional group arrangement
Properties
CAS No. |
1807940-73-3 |
---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.